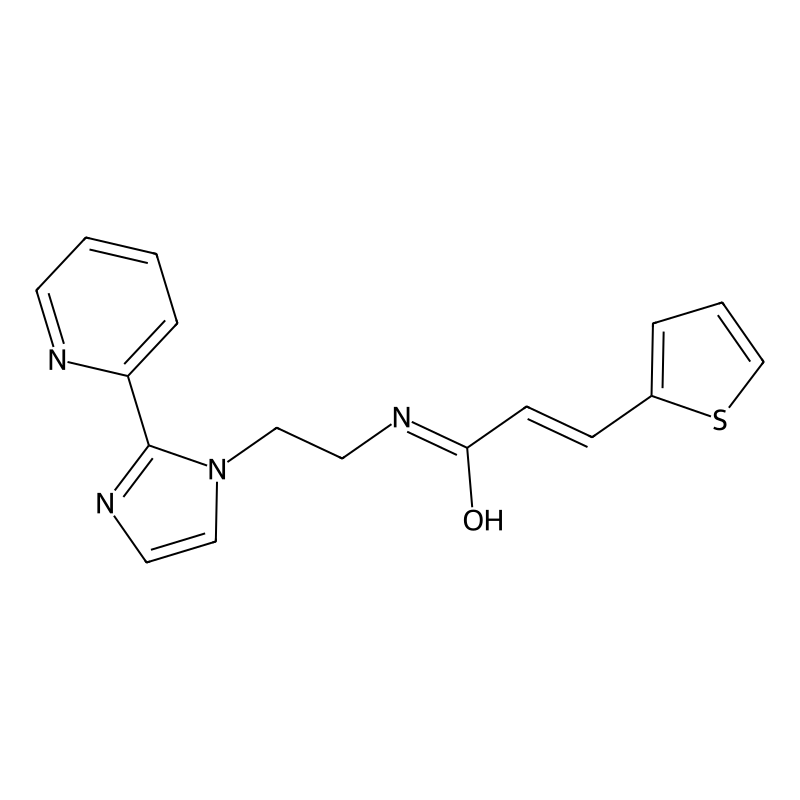

(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Photovoltaics and Organic Solar Cells

Specific Scientific Field

Organic photovoltaics (OPVs) and organic solar cells (OSCs) are the focus here. These fields explore the use of organic materials to convert sunlight into electricity.

Summary of Application

(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide: has been investigated as an electron-donor material in OPVs and OSCs. Its conjugated structure allows efficient light absorption and charge transport.

Experimental Procedures

Synthesis: The compound can be synthesized through various methods, including Sonogashira coupling reactions . Researchers prepare it by combining appropriate precursors, such as fluorene and ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate (PBMA).

Results and Outcomes

PCE: Researchers have reported PCE values ranging from 3% to 6% for devices incorporating this compound.

Stability: Investigate long-term stability and degradation mechanisms to enhance device lifetime.

Luminescent Materials for OLEDs

Specific Scientific Field

Organic light-emitting diodes (OLEDs) utilize luminescent materials to emit light.

Summary of Application

The compound can serve as an emitter or host material in OLEDs. Its π-conjugated structure allows efficient exciton formation and emission.

Results and Outcomes

Emission: The compound exhibits blue or green emission, depending on the dopants used.

EQE: Achieve EQE values exceeding 10% for efficient OLEDs.

The compound (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule characterized by its unique structural features, including a pyridine ring, an imidazole moiety, and a thiophene group. The molecular formula is , and its structure can be represented using the IUPAC name, which highlights the functional groups and their connectivity. This compound exhibits potential for various applications in medicinal chemistry due to its diverse pharmacophoric elements.

The chemical reactivity of (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is influenced by its functional groups. The acrylamide group can participate in nucleophilic addition reactions, while the imidazole and pyridine rings may engage in electrophilic substitution reactions. Additionally, the thiophene ring can undergo oxidation or reduction depending on the reaction conditions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Compounds containing imidazole and pyridine structures are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide may exhibit similar activities due to its structural features that allow interaction with biological targets such as enzymes or receptors. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized by condensing appropriate aldehydes with amines under acidic or basic conditions to form the desired acrylamide structure.

- Multi-step Synthesis: Starting from commercially available pyridine and thiophene derivatives, a multi-step synthetic approach involving protection-deprotection strategies may be employed to build the complex structure.

- Use of Catalysts: Transition metal catalysts might be utilized in cross-coupling reactions to facilitate the formation of carbon-carbon bonds between the various aromatic rings present in the compound.

The unique structure of (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide positions it as a candidate for various applications:

- Pharmaceutical Development: Due to its potential biological activity, this compound could serve as a lead compound in drug discovery efforts targeting specific diseases.

- Material Science: Its acrylamide functionality may allow it to be used in polymerization processes for creating novel materials with specific properties.

Interaction studies are crucial for understanding how (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide interacts with biological macromolecules. Techniques such as:

- Molecular Docking: This computational method can predict how the compound binds to target proteins, providing insights into its potential mechanism of action.

- In Vitro Assays: Biological assays can be performed to evaluate the compound's efficacy against specific cell lines or enzymes.

- Spectroscopic Methods: Techniques like NMR and mass spectrometry can help elucidate binding interactions at a molecular level.

Several compounds share structural similarities with (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Pyridin-2-Yl)-1H-Imidazole | Contains both pyridine and imidazole rings | Simpler structure, lacks thiophene |

| 4-Amino-N-(Pyridin-3-Yl)Acrylamide | Acrylamide functionality with a pyridine substituent | Focused on anti-cancer activity |

| 5-Thiophenecarboxylic Acid | Thiophene ring with carboxylic acid group | No nitrogen-containing heterocycles |

These compounds illustrate variations in functional groups and structural complexity, highlighting the uniqueness of (E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide in terms of its potential applications and biological activities.